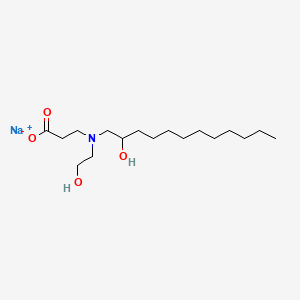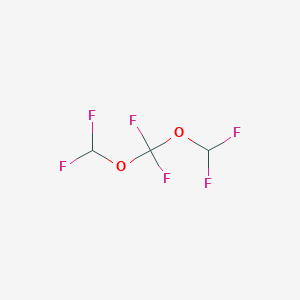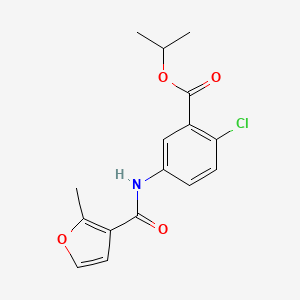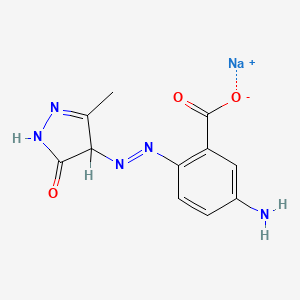![molecular formula C18H27NO2 B12685193 Methyl 2-[(3,7-dimethyloctylidene)amino]benzoate CAS No. 94134-04-0](/img/structure/B12685193.png)
Methyl 2-[(3,7-dimethyloctylidene)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[(3,7-dimethyloctylidene)amino]benzoate: is a chemical compound known for its application in various fields, particularly in the fragrance industry. It is a Schiff base formed by the reaction between hydroxycitronellal and methyl anthranilate . This compound is often used in floral notes such as orange-blossom, linden-blossom, and tuberose, and it acts as an excellent fixative in citrus cologne types .
Preparation Methods
The synthesis of methyl 2-[(3,7-dimethyloctylidene)amino]benzoate involves the reaction between hydroxycitronellal and methyl anthranilate . The reaction conditions typically include:
Hydration of Citronellal: This step involves the hydration of citronellal to produce hydroxycitronellal.
Schiff Base Formation: Hydroxycitronellal reacts with methyl anthranilate to form the Schiff base, resulting in the formation of this compound.
Chemical Reactions Analysis
Methyl 2-[(3,7-dimethyloctylidene)amino]benzoate undergoes various chemical reactions, including:
Reduction: Reduction reactions can also occur, but detailed information on the reagents and conditions is limited.
Substitution: The compound can participate in substitution reactions, particularly in the presence of nucleophiles.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-[(3,7-dimethyloctylidene)amino]benzoate has several scientific research applications:
Fragrance Industry: It is extensively used in the fragrance industry for its floral notes and fixative properties.
Chemistry: The compound is used in various chemical synthesis processes as a precursor or intermediate.
Biology and Medicine:
Mechanism of Action
The mechanism of action of methyl 2-[(3,7-dimethyloctylidene)amino]benzoate involves its interaction with molecular targets in fragrance formulations. It acts as a fixative, enhancing the longevity and stability of the fragrance
Comparison with Similar Compounds
Methyl 2-[(3,7-dimethyloctylidene)amino]benzoate can be compared with other similar compounds, such as:
- Floxyl®
- Auralva®
- Auranthesin
- Aurantha
- Aurantia
- Aurantine
- Aurantion
- Aurantium
- Methyl anthranilate / hydroxycitronellal schiff base
- Methyl N-3,7-dimethyl-7-hydroxyoctylideneanthranilate
- Orangeol
- Orantha-L-super
These compounds share similar chemical structures and properties but differ in their specific applications and effectiveness in various formulations.
Properties
CAS No. |
94134-04-0 |
|---|---|
Molecular Formula |
C18H27NO2 |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
methyl 2-(3,7-dimethyloctylideneamino)benzoate |
InChI |
InChI=1S/C18H27NO2/c1-14(2)8-7-9-15(3)12-13-19-17-11-6-5-10-16(17)18(20)21-4/h5-6,10-11,13-15H,7-9,12H2,1-4H3 |
InChI Key |
BHHAGTCBFIQRCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)CC=NC1=CC=CC=C1C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


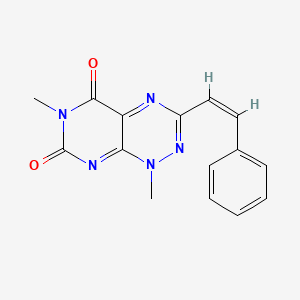
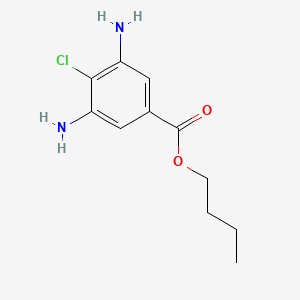


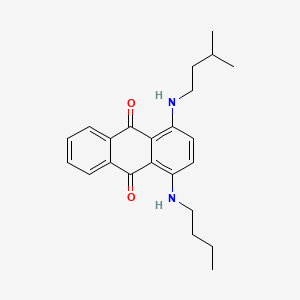



![acetyloxy-[[2-(acetyloxymercuriomethyl)-1,3-dioxan-5-yl]methyl]mercury](/img/structure/B12685157.png)
